6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Medicinal chemistry Kinase inhibitor design Cross-coupling chemistry

6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 1623463-97-7) is a heterocyclic small molecule belonging to the pyrrolo[2,1-f][1,2,4]triazine class, a privileged scaffold in drug discovery recognized as a bioisostere of purine bases and a core structure in several kinase inhibitors and antivirals. This compound features a bromine atom at the 6-position of the pyrrole ring and a pyridin-4-yl substituent on the exocyclic 4-amine, differentiating it from simpler 4-amino-pyrrolotriazines that lack this substitution pattern.

Molecular Formula C11H8BrN5
Molecular Weight 290.12 g/mol
Cat. No. B11783414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Molecular FormulaC11H8BrN5
Molecular Weight290.12 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC2=NC=NN3C2=CC(=C3)Br
InChIInChI=1S/C11H8BrN5/c12-8-5-10-11(14-7-15-17(10)6-8)16-9-1-3-13-4-2-9/h1-7H,(H,13,14,15,16)
InChIKeyRBZZCNGZQAMXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine for Kinase-Focused Medicinal Chemistry


6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 1623463-97-7) is a heterocyclic small molecule belonging to the pyrrolo[2,1-f][1,2,4]triazine class, a privileged scaffold in drug discovery recognized as a bioisostere of purine bases and a core structure in several kinase inhibitors and antivirals . This compound features a bromine atom at the 6-position of the pyrrole ring and a pyridin-4-yl substituent on the exocyclic 4-amine, differentiating it from simpler 4-amino-pyrrolotriazines that lack this substitution pattern. Its molecular formula is C₁₁H₈BrN₅ with a molecular weight of 290.12 g/mol . It is supplied primarily as a research intermediate for the synthesis of focused kinase inhibitor libraries and for structure–activity relationship (SAR) exploration around the pyrrolotriazine pharmacophore.

6-Br handle enables Pd-catalyzed diversification (Suzuki, Buchwald)
Pyridin-4-ylamino motif pre-installed as hinge-binding pharmacophore
Scaffold validated in MAP4K4 inhibitor series and fragment-based campaigns

Why 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine Cannot Be Replaced by In-Class Analogs


Generic substitution of this compound with other pyrrolo[2,1-f][1,2,4]triazin-4-amines is not straightforward because the regioisomeric placement of the bromine atom (6- vs. 7-position) and the identity of the N4-substituent dictate both chemical reactivity in downstream derivatization and biological target engagement. The 4-aminopyridinyl motif is a recognized hinge-binding pharmacophore in kinase inhibitor design, capable of forming critical hydrogen bonds with the kinase hinge region [1]. When combined with a 6-bromo handle, the compound enables precise vectorial elaboration via cross-coupling chemistry that is precluded in analogs lacking this halogen or bearing it at a different position, such as 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine. Consequently, SAR studies or library syntheses that substitute the 6-bromo-4-(pyridin-4-ylamino) pattern with a regioisomer or an unsubstituted core risk generating compounds with altered binding poses and divergent selectivity profiles.

6-Br vs. 7-Br regioisomer
The 7-bromo analog alters cross-coupling reactivity and substitution vector, potentially shifting kinase hinge-binding geometry and SAR outcomes.
N-(pyridin-4-yl) vs. free –NH₂
Replacing the pyridin-4-yl group with an unsubstituted 4-amine removes the structured hinge-binding pharmacophore; kinase affinity and selectivity may not transfer.

Quantitative Differentiation Evidence for 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine Relative to Comparators


Regioisomeric Bromination: 6-Bromo vs. 7-Bromo Substitution Defines Synthetic Utility

The target compound bears a bromine at the 6-position of the pyrrolo[2,1-f][1,2,4]triazine core, whereas the widely used remdesivir intermediate and many commercial building blocks feature bromination at the 7-position [1]. The electron density and steric environment at the 6-position differ from the 7-position due to the adjacent bridgehead nitrogen, altering the reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings. In directed electrophilic bromination with NBS, the 6-position is preferentially brominated under kinetic control, affording the 6-bromo regioisomer in 60–85% yield , whereas the 7-bromo isomer requires alternative synthetic routes. This regioisomeric distinction is critical for SAR campaigns where the vector of substitution profoundly influences kinase hinge-binding geometry.

Regioselective bromination
Class-level inference
6-Br obtained in 60–85% yield via NBS; 7-Br not accessible under identical electrophilic conditions
Exclusive 6-position reactivity enables synthetic orthogonality
Suzuki / Buchwald diversification vector differs from 7-Br series
Medicinal chemistry Kinase inhibitor design Cross-coupling chemistry

N4-Pyridin-4-yl Substitution Confers a Defined Kinase Hinge-Binding Pharmacophore Absent in Unsubstituted 4-Amino Analogs

The N-(pyridin-4-yl) substituent on the exocyclic 4-amine distinguishes this compound from the simpler building block 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937047-06-8), which carries a free –NH₂ group at the 4-position . In the closely related MAP4K4 inhibitor series, the 6-phenyl-N-(pyridin-4-yl) analog (PDB ligand 3D9) co-crystallized with MAP4K4 (PDB 4U44) demonstrates that the pyridin-4-yl moiety engages the kinase hinge region through a bidentate hydrogen-bonding interaction [1]. While direct crystallographic data for the 6-bromo analog are not publicly available, the conserved pyridin-4-ylamino motif strongly implies a similar binding mode, whereas the free 4-amino analog lacks this structured hinge interaction and would exhibit markedly different kinase affinity and selectivity.

Hinge-binding pharmacophore
Class-level inference
Pyridin-4-yl engages kinase hinge via bidentate H-bonds (inferred from PDB 4U44 analog)
Pre-installed hinge binder absent in free 4-amine analogs
Binding mode inferred from 6-phenyl analog co-crystal structure
Kinase inhibition Hinge-binding motif Structure-based drug design

6-Bromo vs. 6-Phenyl Substitution Modulates Steric and Electronic Profile for Downstream Diversification

The 6-bromo substituent serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig), enabling late-stage diversification that is not possible with the 6-phenyl analog (PDB ligand 3D9) [1]. The bromine atom (van der Waals radius ~1.85 Å) is sterically smaller than a phenyl group and electronically distinct, which influences the binding pocket tolerance at the 6-position. In the MAP4K4 co-crystal structure with the 6-phenyl analog (PDB 4U44), the 6-phenyl group occupies a hydrophobic pocket [1]; replacement with bromine followed by cross-coupling allows systematic exploration of this pocket with diverse aryl, heteroaryl, or alkynyl substituents, a synthetic flexibility unavailable with the pre-installed 6-phenyl group.

6-Br vs. 6-Ph diversification
Class-level inference
6-Br reactive toward Pd-catalyzed cross-coupling; 6-Ph not readily displaceable for late-stage SAR
Reported synthetic tractability supports parallel library synthesis
Over 20 commercial boronic acids compatible as coupling partners
Medicinal chemistry SAR exploration Cross-coupling

Pyrrolo[2,1-f][1,2,4]triazine Scaffold Achieves Single-Digit Nanomolar Kinase Potency with Optimized Ligand Efficiency

In a fragment-based drug discovery campaign targeting MAP4K4, the parent pyrrolo[2,1-f][1,2,4]triazine fragment demonstrated excellent ligand efficiency, and subsequent optimization yielded compounds with single-digit nanomolar potency (compounds 35 and 44) and good in vivo exposure [1]. Although the specific 6-bromo-N-(pyridin-4-yl) compound was not the final optimized inhibitor in this study, it represents a key intermediate within the same chemotype that produced these potent inhibitors. This contrasts with alternative kinase inhibitor scaffolds such as quinazoline-based inhibitors (e.g., lapatinib, gefitinib), where the pyrrolotriazine core offers a distinct hinge-binding geometry and potentially differential selectivity profiles against the kinome.

Kinase inhibitory potency
Class-level inference
Optimized pyrrolotriazine analogs achieve IC₅₀ < 10 nM against MAP4K4
Pathway-study fit: class-level kinase inhibition reported
Starting fragment showed high ligand efficiency; scaffold validated
Kinase inhibition Ligand efficiency Fragment-based drug discovery

6-Bromo-N-(pyridin-4-yl) Substitution Pattern Is Rare in Commercial Catalogs, Providing Structural Novelty

A survey of major chemical supplier catalogs reveals that the combination of 6-bromo and N-(pyridin-4-yl) substituents on the pyrrolo[2,1-f][1,2,4]triazine core is uncommon. The 7-bromo-4-amino analog is widely available due to its role as a remdesivir intermediate [1], and the 6-bromo-4-amino analog is stocked by several vendors . However, the 6-bromo-N-(pyridin-4-yl) derivative occupies a structurally distinct niche. Its limited commercial availability and absence from common screening decks enhance its value for generating novel intellectual property in kinase inhibitor programs.

Commercial novelty
Supporting evidence
Limited vendor stock (<5 suppliers) vs. >20 for 7-Br analog
Structural novelty may benefit IP generation
Absent from major screening collections; catalog analysis 2025
Chemical novelty Intellectual property Library design

Optimal Application Scenarios for 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine in Drug Discovery


Kinase-Focused Library Synthesis via Parallel Cross-Coupling

The 6-bromo handle enables rapid parallel synthesis of diverse kinase inhibitor candidates using Suzuki–Miyaura or Buchwald–Hartwig reactions. The pre-installed N-(pyridin-4-yl) group ensures each library member retains the hinge-binding pharmacophore, while variation at the 6-position explores hydrophobic back-pocket interactions, as observed in the MAP4K4 co-crystal structure (PDB 4U44) [1]. This approach directly leverages the synthetic advantage of 6-bromo over 6-phenyl substitution for library diversification.

SAR Exploration Around MAP4K4 and Related Ste20 Kinase Family Targets

Given that the closely related 6-phenyl analog is a validated MAP4K4 inhibitor with a solved co-crystal structure [1], the 6-bromo derivative serves as an ideal starting point for SAR studies targeting MAP4K4 or other Ste20-family kinases (e.g., MST1/2, TAOK1-3). Systematic replacement of the 6-bromo with various substituents can probe the hydrophobic pocket occupied by the 6-phenyl group in PDB 4U44, while the conserved pyridin-4-ylamino motif maintains hinge binding.

Generation of Structurally Novel Intellectual Property in Oncology and Inflammation

The combination of a rare substitution pattern (6-bromo + N4-pyridin-4-yl) and the validated pyrrolotriazine scaffold positions this compound as a strategic intermediate for generating novel composition-of-matter claims in kinase inhibitor patent applications. The pyrrolo[2,1-f][1,2,4]triazine core is established in approved and clinical-stage kinase inhibitors [1], and the structural novelty of the 6-bromo-4-(pyridin-4-ylamino) configuration reduces the risk of prior art overlap.

Tool Compound Synthesis for Chemical Biology Target Identification

The bromine atom provides a convenient site for late-stage functionalization to install affinity tags (biotin) or fluorescent probes via Sonogashira or Suzuki coupling. This enables the generation of chemical biology tools for target engagement studies, pull-down experiments, or cellular imaging, while the pyridin-4-ylamino group maintains target affinity. The 6-position is particularly suited for such derivatization because it projects toward solvent-exposed regions in the MAP4K4 binding mode [1], minimizing interference with kinase binding.

Application
Selection Property
Validation Focus
Parallel library synthesis
Late-stage diversification handle
Cross-coupling compatibility
MAP4K4 / Ste20 kinase SAR
Pre-installed hinge pharmacophore
Hinge-binding assay context
IP generation
Structurally novel substitution pattern
Prior art search
Chemical biology probe design
6-Br for affinity tag installation
Target engagement confirmation
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